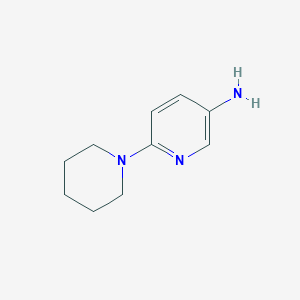

6-(1-Piperidinyl)-3-pyridinamine

説明

6-(1-Piperidinyl)-3-pyridinamine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

It is known that piperidine derivatives can have diverse pharmacological actions depending on their specific structure and the functional groups they carry .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities and can influence various biochemical pathways .

Pharmacokinetics

It is known that the pharmacokinetic properties of piperidine derivatives can vary widely depending on their specific structure and the functional groups they carry .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .

Action Environment

It is known that the biological activity of piperidine derivatives can be influenced by various factors, including the specific conditions under which they are used .

生化学分析

Biochemical Properties

6-(1-Piperidinyl)-3-pyridinamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, this compound has been shown to interact with other biomolecules such as transport proteins and receptors, influencing their function and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it has been reported to alter the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and function . Furthermore, this compound can influence cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules such as enzymes and receptors. For example, this compound can bind to the active site of cytochrome P450 enzymes, leading to either inhibition or activation of their catalytic activity . Additionally, it can interact with GPCRs and ion channels, modulating their function and influencing downstream signaling pathways . These interactions can result in changes in gene expression, enzyme activity, and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound can undergo oxidation and reduction reactions, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s activity and toxicity, as well as its interactions with other biomolecules. Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability in the body . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been found to localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of this compound to specific compartments can be influenced by targeting signals and post-translational modifications, which direct the compound to its site of action. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanism and potential therapeutic applications .

生物活性

6-(1-Piperidinyl)-3-pyridinamine, also known as 6-Piperidin-1-ylpyridin-3-amine, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring attached to a pyridine amine structure. Its molecular formula is , and it has a molecular weight of 178.24 g/mol. The compound's unique structure allows it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body.

- Receptor Binding : Research indicates that this compound may act as a ligand for histamine receptors, particularly the H3 receptor, which is involved in various neurological processes including pain modulation and cognitive function .

- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases .

Biological Activity

The compound has shown promising results in several areas:

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it was found to induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming conventional chemotherapeutic agents like bleomycin .

- Analgesic Effects : The compound's dual action on H3 and sigma-1 receptors suggests potential use in pain management. Studies have indicated that compounds with similar structures can provide relief from both nociceptive and neuropathic pain .

Case Studies

Several studies highlight the biological activity of this compound:

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of piperidine derivatives. For instance, modifications to the piperidine moiety have been shown to significantly affect receptor affinity and overall biological efficacy .

Table: Comparison of Biological Activities

科学的研究の応用

Pharmacological Applications

1. Antihypertensive Agent

Minoxidil was originally developed in the 1970s as a potent peripheral vasodilator for treating severe refractory hypertension. It functions by opening adenosine triphosphate-sensitive potassium channels, leading to relaxation of vascular smooth muscle and reduced peripheral resistance. This mechanism helps lower blood pressure in patients who do not respond adequately to other antihypertensive medications .

2. Treatment of Androgenic Alopecia

In 1987, a topical formulation of Minoxidil was introduced for the treatment of androgenic alopecia (pattern hair loss). Initially approved for use in men, its application was later extended to women. The compound promotes hair growth by enhancing blood flow to hair follicles and prolonging the anagen phase of the hair cycle. Clinical studies have demonstrated its efficacy in increasing hair density and promoting regrowth in both genders .

Case Studies and Clinical Trials

1. Hypertension Management

A pivotal study involved patients with resistant hypertension who were treated with oral Minoxidil. Results indicated significant reductions in blood pressure levels when combined with other antihypertensive agents, confirming its role as a last-resort medication for difficult-to-treat cases . Adverse effects such as fluid retention necessitated the concurrent use of diuretics.

2. Hair Regrowth Efficacy

Clinical trials assessing topical Minoxidil for androgenic alopecia have shown that approximately 60% of users experience moderate to dense hair regrowth after 16 weeks of consistent application. A notable study published in the Journal of the American Academy of Dermatology highlighted that both 2% and 5% formulations were effective, with the latter showing superior results .

Comparative Efficacy

| Application | Formulation | Efficacy Rate | Notes |

|---|---|---|---|

| Antihypertensive | Oral Minoxidil | ~70% | Used for resistant hypertension |

| Hair Growth | Topical Minoxidil | ~60% | 5% formulation more effective than 2% |

特性

IUPAC Name |

6-piperidin-1-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONYQZCHGNGJRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437139 | |

| Record name | 6-(1-PIPERIDINYL)-3-PYRIDINAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55403-29-7 | |

| Record name | 6-(1-PIPERIDINYL)-3-PYRIDINAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(piperidin-1-yl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。